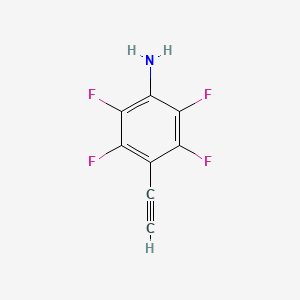![molecular formula C11H11ClN2 B1375948 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole CAS No. 1279717-11-1](/img/structure/B1375948.png)
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is also known by its IUPAC name, 1-chloro-6,7,8,9-tetrahydro-5H-beta-carboline . This compound is a derivative of beta-carboline, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole typically involves the chlorination of the corresponding beta-carboline precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can undergo cyclization reactions to form more complex structures, which are useful in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential therapeutic uses.
Harmaline: Another psychoactive compound with similar biological activities.
Tetrahydro-beta-carboline: A non-chlorinated derivative with different chemical properties.
The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
1-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMAYMOEGHEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)




![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)



